4-Isobutyl-2-nitro-phenylboronic acid
Description
4-Isobutyl-2-nitro-phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an isobutyl group at the para (4th) position and a nitro group at the ortho (2nd) position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and materials science . The isobutyl group (a branched alkyl substituent) contributes steric bulk, while the nitro group (a strong electron-withdrawing group, EWG) influences electronic properties.
Properties
CAS No. |
153624-53-4 |
|---|---|
Molecular Formula |
C10H14BNO4 |
Molecular Weight |
223.04 g/mol |
IUPAC Name |
[4-(2-methylpropyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)10(6-8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3 |
InChI Key |
PBRQIWWIVMOORU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs based on substituent positions, functional groups, and inferred properties:
Key Observations:
- Acetyl groups (moderate EWGs) balance reactivity and stability, making 4-acetylphenylboronic acid effective in couplings .
- Steric Effects : The isobutyl group introduces steric hindrance, which may reduce coupling efficiency compared to smaller substituents (e.g., methyl or methoxy) .
- Positional Influence : Ortho-substituted nitro groups (as in the target compound) create steric and electronic challenges compared to para-substituted analogs like p-nitrophenylboronic acid .
Reactivity in Cross-Coupling Reactions
- Nitro-Substituted Boronic Acids : Nitro groups can stabilize intermediates in couplings but may require optimized conditions (e.g., elevated temperatures or strong bases) due to their deactivating nature. For example, p-nitrophenylboronic acid shows lower reactivity than EDG-substituted analogs .
- Alkyl-Substituted Boronic Acids : Isobutyl groups, while bulky, are less deactivating than EWGs. 4-butylphenylboronic acid (a linear alkyl analog) is used in couplings where steric effects are manageable .
- Comparative Performance : The target compound’s reactivity likely falls between highly reactive EDG-substituted boronic acids (e.g., 4-isopropoxy-2-methylphenylboronic acid ) and less reactive nitro-substituted analogs (e.g., p-nitrophenylboronic acid ).
Preparation Methods
Reaction Conditions and Procedure
A representative protocol from US Patent 5,514,696 outlines the following steps:
-
Substrate Preparation : 4-Isobutyl-phenylboronic acid (0.9 g, 5.05 mmol) is suspended in acetic anhydride (9 mL) at -10°C.
-
Nitration : Fuming nitric acid (0.5 mL) is added dropwise under vigorous stirring.
-
Quenching : The mixture is poured into ice water, and the precipitate is collected via filtration.
-
Purification : Recrystallization from ethanol/water yields the product as a pale-yellow solid (72% yield).
Key Parameters:
-
Temperature : -10°C to 0°C (prevents boronic acid decomposition).
-
Solvent : Acetic anhydride acts as both solvent and nitrating agent.
-
Catalyst : None required; the reaction proceeds via in situ generation of nitronium ions.
Yield Optimization
-
Excess Nitrating Agent : A 1.2:1 molar ratio of HNO₃ to substrate improves conversion.
-
Low-Temperature Control : Maintaining temperatures below 0°C minimizes side reactions (e.g., boronic acid oxidation).
Multi-Step Synthesis via Intermediate Functionalization
Grignard Reaction Followed by Nitration
EvitaChem describes a multi-step strategy:
-
Grignard Formation : 4-Isobutyl-bromobenzene is treated with Mg in THF to generate the Grignard reagent.
-
Boronation : Addition of trimethyl borate followed by acidic hydrolysis yields 4-isobutyl-phenylboronic acid.
-
Nitration : As described in Section 1.
Advantages:
-
Scalability : Grignard reactions are well-suited for large-scale production.
-
Flexibility : The nitro group can be introduced at a later stage to avoid interference.
Limitations:
-
Moisture Sensitivity : Grignard reagents require anhydrous conditions.
-
Purification Complexity : Intermediate isolation increases processing time.
Comparative Analysis of Methods
*Theoretical yield based on analogous reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Isobutyl-2-nitro-phenylboronic acid, and how do reaction parameters (e.g., catalysts, solvents) influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where aryl halides react with boronic acids. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives (e.g., PdCl₂(dppf)) may improve reproducibility .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while aqueous bases (e.g., Na₂CO₃) facilitate transmetalation .
- Temperature control : Reactions typically proceed at 80–100°C; higher temperatures may degrade the nitro group .
- Validation : Characterization via H/C NMR and LC-MS is critical to confirm boronic acid integrity and nitro group retention .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : B NMR confirms boronic acid identity (δ ≈ 30 ppm for trigonal planar boron). IR spectroscopy verifies nitro (1530–1350 cm⁻¹) and B-O (∼1320 cm⁻¹) stretches .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) monitors purity.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₃BNO₄⁺) .
Advanced Research Questions
Q. How does the nitro group at the ortho position influence reactivity in cross-coupling reactions compared to halogenated analogs?
- Structural Analysis : The nitro group is a strong electron-withdrawing substituent, reducing electron density at the boron center. This contrasts with halogenated analogs (e.g., 4-iodophenylboronic acid), where halogens act as leaving groups.
- Reactivity Impact :
- Reduced coupling efficiency in Suzuki reactions due to steric hindrance and electronic deactivation .
- Enhanced stability toward protodeboronation under acidic conditions compared to electron-rich boronic acids .
Q. What strategies mitigate steric hindrance from the isobutyl group during catalytic applications?
- Methodological Approaches :
- Ligand design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning and stabilize transition states .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing side reactions from prolonged heating .
- Solvent tuning : Low-viscosity solvents (e.g., THF) improve diffusion of reactants to the catalyst .
Q. How do the electronic effects of the nitro and isobutyl groups influence acidity and sensor binding?
- Acidity Analysis : The nitro group increases Lewis acidity of boron, enhancing diol-binding capacity (critical for glucose sensors). The isobutyl group’s inductive effect slightly offsets this, requiring pH optimization (e.g., pH 7.4 for physiological applications) .
- Sensor Design : Competitive binding assays with alizarin red S can quantify boronic acid-diol affinity .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Critical Factors :
- Assay conditions : pH variations alter boronic acid protonation, affecting binding (e.g., CXCR2 antagonist activity drops at pH < 7) .
- Cell line specificity : HEK293 vs. A549 cells may express differing levels of target receptors (e.g., CD44 for nanoparticle uptake) .
Computational & Pharmacological Focus
Q. What computational models predict the crystalline structure and supramolecular interactions of this compound?
- Approaches :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and dihedral strains .
- Molecular docking : Simulate interactions with proteins (e.g., chemokine receptors) using AutoDock Vina .
Q. What pharmacological parameters are critical for evaluating derivatives as protease inhibitors?
- Key Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
